Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
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Overview
Description
Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a complex organic compound with a variety of applications in scientific research and industry. It is characterized by its unique structure, which includes an ethyl ester, an amino group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base to form the Boc-protected intermediate. This intermediate is then subjected to aminolysis with ammonia or an amine to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Solvent recovery and recycling are also important considerations to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used .
Scientific Research Applications
Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon enzymatic cleavage of the Boc group. The molecular targets and pathways involved can vary, but often include enzymes such as proteases or receptors involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(tert-butoxycarbonyl)amino]acetate: Similar in structure but lacks the additional amino group.
Ethyl 4-aminobutanoate: Similar backbone but without the Boc protection.
Ethyl 2-amino-4-oxobutanoate: Lacks the Boc group but has a similar functional group arrangement.
Uniqueness
Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is unique due to its combination of functional groups, which allows for versatile reactivity and application in various fields. The presence of the Boc group provides stability and protection during synthetic procedures, making it a valuable intermediate in complex organic synthesis .
Properties
IUPAC Name |
ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-5-17-9(15)7(6-8(12)14)13-10(16)18-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVCKXWOYFEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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